molecular formula C14H15NO2 B180475 Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 140927-07-7

Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B180475
CAS RN: 140927-07-7
M. Wt: 229.27 g/mol
InChI Key: NDKQMNWQGHSZMJ-UHFFFAOYSA-N
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Description

“Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate” is also known as “2-benzyl-2-azabicyclo[2.2.1]hept-5-ene”. It has a CAS Number of 112375-05-0 and a molecular weight of 185.27 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The linear formula of “Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate” is C13H15N . The structure of this compound and related compounds has been determined by NMR spectroscopy and mass spectrometry .


Physical And Chemical Properties Analysis

“Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 185.27 .

Scientific Research Applications

Chemical Transformations and Reactions

Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate and its derivatives have been a focus in chemical transformations. For instance, its reaction with aroyl chloride followed by hydrolysis leads to derivatives that can undergo stereospecific rearrangements to form a variety of complex molecules, such as 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones, as demonstrated by Kobayashi, Ono, and Kato (1992) (Kobayashi, Ono, & Kato, 1992). Additionally, the synthesis of novel carbodiimides through 1,3-diaza-Claisen rearrangement, as explored by Walker and Madalengoitia (2015), highlights its utility in creating structurally interesting bicyclic guanidines (Walker & Madalengoitia, 2015).

Synthesis and Characterization

The compound has also been central in the synthesis of new chemical structures. For example, Guideri and Ponticelli (2012) isolated and characterized novel isomers of methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate, demonstrating its potential in creating diverse molecular structures (Guideri & Ponticelli, 2012).

Applications in Asymmetric Synthesis

Moreover, this compound is instrumental in asymmetric synthesis. Vale et al. (2006) reported its use in the enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]heptane derivatives via aza-Diels–Alder reaction, demonstrating its role in creating chiral compounds (Vale et al., 2006).

Rearrangement Reactions

It's also noteworthy in rearrangement reactions, as shown by Malpass, Skerry, and Rimmington (2004), where N-benzyl-2-azabicyclo[2.2.1]hept-5-ene underwent a Meisenheimer rearrangement to form novel substituted cyclopentadienes (Malpass, Skerry, & Rimmington, 2004).

Phosphorylation Studies

Sousa et al. (2010) explored the phosphorylation of similar bicyclic systems, contributing to the understanding of reaction mechanisms involving these compounds (Sousa et al., 2010).

properties

IUPAC Name

benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKQMNWQGHSZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576623
Record name Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS RN

140927-07-7
Record name Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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